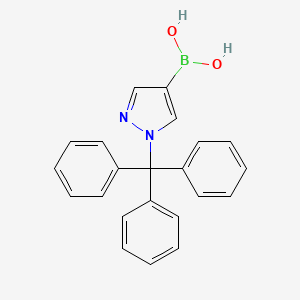

(1-Trityl-1H-pyrazol-4-yl)boronic acid

説明

Significance of Organoboron Compounds in Contemporary Organic Synthesis and Medicinal Chemistry

Organoboron compounds, which are organic molecules containing a carbon-boron bond, have become indispensable in the fields of organic synthesis and medicinal chemistry. fiveable.mewikipedia.org Their stability, low toxicity compared to other organometallic compounds, and versatile reactivity make them valuable tools for chemists. fiveable.menih.gov

Organoboron compounds, especially boronic acids and their esters, are highly valued as building blocks in organic synthesis. aablocks.commolport.com Their utility stems from their ability to participate in a wide array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura palladium-catalyzed cross-coupling reaction. aablocks.comnumberanalytics.comnumberanalytics.com This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental process in the construction of complex molecular frameworks from simpler precursors. fiveable.me Beyond the Suzuki-Miyaura coupling, organoboron compounds are used in various other synthetic methods, including Chan-Lam coupling, Stille coupling, and conjugate additions. wikipedia.orgaablocks.com The stability and ease of handling of boronic acids contribute to their widespread use as versatile reagents for creating intricate molecular architectures. fiveable.memolport.com

The unique properties of organoboron compounds have established their prominence in medicinal chemistry and drug discovery. researchgate.netnumberanalytics.com Boronic acid derivatives can form reversible covalent bonds with nucleophilic residues in proteins, such as serine, making them effective enzyme inhibitors. researchgate.netresearchgate.net This characteristic has been successfully exploited in the development of several FDA-approved drugs. researchgate.netencyclopedia.pub A prime example is Bortezomib (Velcade®), a dipeptide boronic acid used as a proteasome inhibitor for treating multiple myeloma. nih.govmdpi.com Following this success, other boronic acid-containing drugs like Ixazomib and the antibiotic Vaborbactam have entered clinical use. nih.govmdpi.com The ability of the boronic acid moiety to act as a pharmacophore has led to its incorporation into a wide range of drug candidates with anticancer, antibacterial, anti-inflammatory, and antifungal activities. researchgate.netencyclopedia.pub

The Pyrazole (B372694) Heterocycle: A Privileged Scaffold in Chemical Research

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netnih.gov This designation reflects its frequent appearance in molecules that exhibit significant biological activity.

The pyrazole nucleus is a core structural component in a vast number of bioactive molecules and approved pharmaceutical agents. nih.govresearchgate.netorientjchem.org Its presence is found in drugs with diverse therapeutic applications, including the anti-inflammatory drug Celecoxib, the anticancer agent Ruxolitinib, and the erectile dysfunction treatment Sildenafil. nih.govmdpi.comglobalresearchonline.net The metabolic stability of the pyrazole ring and its ability to engage in various binding interactions contribute to its success in drug design. nih.gov Researchers have extensively explored pyrazole derivatives, leading to the discovery of compounds with anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties. researchgate.netorientjchem.orgglobalresearchonline.net

The pyrazole ring exhibits diverse chemical reactivity, making it a versatile component in organic synthesis. chemicalbook.comnumberanalytics.com As a π-excessive aromatic heterocycle, it readily undergoes electrophilic substitution, preferentially at the C4 position. nih.gov The two nitrogen atoms within the ring have different properties: one is pyrrole-like and can be deprotonated, while the other is pyridine-like and basic, reacting easily with electrophiles. chemicalbook.compharmaguideline.com This distinct reactivity allows for selective functionalization of the pyrazole core. A multitude of synthetic methods have been developed to construct the pyrazole ring itself, often through the condensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. chemicalbook.commdpi.comorganic-chemistry.org This synthetic accessibility, combined with its varied reactivity, makes the pyrazole scaffold a valuable building block for creating complex chemical structures. nih.govnumberanalytics.com

Rationale for Advanced Research on (1-Trityl-1H-pyrazol-4-yl)boronic Acid

The compound (1-Trityl-1H-pyrazol-4-yl)boronic acid is a bifunctional reagent that strategically combines the desirable features of both pyrazoles and boronic acids. The boronic acid group at the 4-position of the pyrazole ring makes the molecule a valuable partner in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This allows for the direct attachment of the pyrazole scaffold to other molecular fragments, a key step in building larger, more complex molecules for drug discovery and materials science.

The large trityl (triphenylmethyl) group attached to one of the pyrazole nitrogens serves as a protecting group. This group prevents unwanted side reactions at the pyrazole NH site during synthesis and can be removed later in the synthetic sequence. A key application for the protected pinacol (B44631) ester version of this compound, 1-trityl-1H-pyrazol-4-ylboronate pinacol ester, is in the synthesis of oligo-(1H-pyrazol-4-yl)-arenes. researchgate.net This method provides a straightforward and efficient route to complex structures while keeping the pyrazole NH group available for further modification or for coordinating with metal ions. researchgate.net Therefore, research into (1-Trityl-1H-pyrazol-4-yl)boronic acid is driven by its utility as a versatile and protected building block for the controlled and efficient synthesis of complex pyrazole-containing molecules.

Chemical Compound Data

Table 1: Properties of (1-Trityl-1H-pyrazol-4-yl)boronic acid

| Property | Value | Source(s) |

| CAS Number | 207307-51-5 | cymitquimica.comcyclicpharma.com |

| Molecular Formula | C₂₂H₁₉BN₂O₂ | cyclicpharma.com |

| Molecular Weight | 354.21 g/mol | cyclicpharma.com |

| Purity | ≥98% | cyclicpharma.com |

特性

IUPAC Name |

(1-tritylpyrazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BN2O2/c26-23(27)21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,26-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDLSKWVNTXEFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621810 | |

| Record name | [1-(Triphenylmethyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207307-51-5 | |

| Record name | [1-(Triphenylmethyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Cross Coupling Reactions of 1 Trityl 1h Pyrazol 4 Yl Boronic Acid

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura reaction is the most extensively utilized method for the arylation of pyrazoles, leveraging the reactivity of (1-Trityl-1H-pyrazol-4-yl)boronic acid and its derivatives with various organic halides and triflates. nih.govnih.govlibretexts.org The trityl protecting group is crucial, as the cross-coupling of unprotected pyrazoleboronic acids often results in low yields due to catalyst inhibition by the acidic N-H proton and coordination of the basic pyrazole (B372694) nitrogen to the palladium center. nih.govnih.govnih.gov The use of the trityl-protected variant circumvents these issues, enabling the synthesis of complex pyrazole-containing molecules in good to excellent yields. nih.govresearchgate.net

(1-Trityl-1H-pyrazol-4-yl)boronic acid and its pinacol (B44631) ester counterpart are versatile reagents that couple efficiently with a wide array of aryl and heteroaryl halides. researchgate.net This reactivity allows for the convergent synthesis of complex molecular architectures. The reaction's success with various halides, including challenging heteroaryl chlorides, highlights its broad applicability in synthetic programs. sigmaaldrich.com The reaction facilitates the installation of the pyrazole moiety onto pre-existing organic structures, a common strategy in drug discovery. nih.gov

The substrate scope of the Suzuki-Miyaura coupling using (1-Trityl-1H-pyrazol-4-yl)boronic acid is broad, accommodating a variety of functional groups on the aryl or heteroaryl halide coupling partner. Both electron-rich and electron-deficient halides can be used successfully, although electronic properties can influence reaction conditions and yields.

Generally, electron-rich boronic acids tend to give good yields. mdpi.com Conversely, the electronic nature of the halide partner also plays a critical role. Aryl halides with electron-withdrawing groups often exhibit enhanced reactivity in the rate-determining oxidative addition step. libretexts.org However, modern catalyst systems based on bulky, electron-rich phosphine (B1218219) ligands have largely overcome previous limitations, enabling efficient coupling of electron-rich, electron-neutral, and sterically hindered aryl chlorides and bromides. rsc.orgnih.gov Studies on related systems show that electron-donating groups on the boronic acid coupling partner and electron-withdrawing groups on the aryl halide generally lead to higher reaction rates and yields. nih.govresearchgate.net

Table 1: Representative Suzuki-Miyaura Coupling of (1-Trityl-1H-pyrazol-4-yl)boronic Acid Pinacol Ester with Various Aryl Halides

| Aryl Halide | Catalyst System | Base/Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Chloronitrobenzene | Pd(PtBu3)2 | KF / DMF | 96 | a2bchem.com |

| 4-Chlorobenzonitrile | Pd(PtBu3)2 | KF / DMF | 95 | a2bchem.com |

| 4-Chloroanisole | Pd(PtBu3)2 | KF / DMF | 94 | a2bchem.com |

| 2-Chloropyridine | Pd(PtBu3)2 | KF / DMF | 85 | a2bchem.com |

The use of (1-Trityl-1H-pyrazol-4-yl)boronic acid helps to mitigate this issue from one side of the reaction. While the boronic acid's pyrazole nitrogen is protected, the reaction's compatibility still depends heavily on the catalyst system's ability to tolerate the basicity of the heteroaryl halide coupling partner. nih.gov Advanced catalyst systems, particularly those employing bulky, electron-rich biarylmonophosphine ligands like SPhos and XPhos, have shown remarkable tolerance for basic nitrogen-containing heterocycles. nih.govorganic-chemistry.org These ligands create a sterically hindered coordination sphere around the palladium center that facilitates the desired C-C bond formation while resisting deactivation by nitrogen-containing substrates. rsc.orgnih.gov This allows for the direct coupling of (1-Trityl-1H-pyrazol-4-yl)boronic acid with unprotected aminopyridines and other challenging nitrogenous heterocycles in high yields. organic-chemistry.org

Beyond halides, pyrazole triflates are effective electrophiles in Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.net Triflates are highly reactive leaving groups, and their use can be advantageous, particularly when the corresponding halide is unstable or difficult to access. Protocols have been developed for the efficient coupling of various arylboronic acids with pyrazole triflates. nih.gov These reactions often benefit from the use of specific ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), which has been shown to increase product yields across a broad range of substrates. nih.govresearchgate.net The coupling of (1-Trityl-1H-pyrazol-4-yl)boronic acid with a pyrazole triflate allows for the synthesis of bipyrazole structures, which are versatile building blocks for pharmaceuticals and functional materials like metal-organic frameworks. researchgate.netrsc.org

The success of the Suzuki-Miyaura coupling of (1-Trityl-1H-pyrazol-4-yl)boronic acid is highly dependent on the optimization of the catalytic system and reaction parameters. researchgate.net Key variables include the choice of palladium source, ligand, base, and solvent. researchgate.netchemistryviews.org For challenging substrates, such as sterically hindered partners or less reactive aryl chlorides, high-performance catalyst systems are essential. sigmaaldrich.com The development of phosphine-based ligands and stable palladium precatalysts has been instrumental in expanding the scope and efficiency of these reactions. nih.govnih.govnih.gov

The choice of ligand is arguably the most critical factor in achieving high catalytic activity. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are highly effective for Suzuki-Miyaura reactions. sigmaaldrich.comrsc.org

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are exceptionally active ligands that promote the coupling of a wide range of substrates, including aryl chlorides and nitrogen-containing heterocycles, often at low catalyst loadings and mild temperatures. nih.govsigmaaldrich.comnih.gov XPhos-based precatalysts have been specifically identified as providing superior yields in the coupling of unprotected halo-pyrazoles. nih.govmit.edu

dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust and versatile ligand, particularly effective in the coupling of pyrazole triflates, where the addition of extra dppf was found to be beneficial for increasing product yields. nih.govresearchgate.net

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) , often used in the form of a G3 or G4 precatalyst, is another highly active and stable system known for its broad substrate tolerance and efficiency under mild conditions. nih.govresearchgate.net

The selection of the optimal ligand depends on the specific substrates being coupled. For instance, in the coupling of unprotected 3-chloroindazole, both SPhos and XPhos were found to provide the highest yields among a range of tested ligands. nih.gov

Table 2: Influence of Ligands on the Suzuki-Miyaura Coupling of 3-Chloroindazole with 5-Indole Boronic Acid

| Pd Source (2 mol%) | Ligand (3 mol%) | Yield (%) | Reference |

|---|---|---|---|

| Pd2(dba)3 | SPhos | 81 | nih.gov |

| Pd2(dba)3 | XPhos | 72 | nih.gov |

| Pd2(dba)3 | P(t-Bu)3 | 63 | nih.gov |

| Pd2(dba)3 | dppf | 26 | nih.gov |

| Pd(OAc)2 | none | <5 | nih.gov |

Optimization of Catalytic Systems and Reaction Conditions

Influence of Base and Solvent Systems

The efficiency and outcome of the Suzuki-Miyaura coupling involving (1-Trityl-1H-pyrazol-4-yl)boronic acid are critically dependent on the choice of base and solvent. These components influence catalyst activity, substrate solubility, and the mechanism of the key transmetalation step.

Role of the Base: The base is essential for the activation of the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻), which is the active species in the transmetalation step of the catalytic cycle. deepdyve.comwwjmrd.com The reactivity of the boronic acid is linked to its pKa, with bases facilitating the deprotonation necessary for boronate formation. deepdyve.com Common bases employed in Suzuki-Miyaura reactions include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), sodium carbonate (Na₂CO₃), and sodium hydroxide (B78521) (NaOH). wwjmrd.comresearchgate.net The choice and stoichiometry of the base can control the reaction's selectivity when competing boronic acids are present. deepdyve.com For pyrazole-containing substrates, inorganic bases are frequently used.

Role of the Solvent: The solvent system must solubilize the various components of the reaction, including the boronic acid, the organic halide, the palladium catalyst, and the base. The solvent can also influence the rate of reaction; for instance, polar aprotic solvents like dioxane and tetrahydrofuran (B95107) (THF) are commonly used, often in combination with water to dissolve the inorganic base. researchgate.nethes-so.ch Biphasic solvent systems, such as THF/water or dioxane/water, are highly effective for many Suzuki couplings, including those with nitrogen-containing heterocycles. hes-so.ch The water/solvent ratio can be a critical parameter to optimize, as it affects the concentration of the base and the reagents in the organic phase where the catalytic cycle primarily occurs. hes-so.ch Studies on general Suzuki-Miyaura reactions show that changing the solvent can dramatically alter reaction yields. For example, in a model reaction, ethanol (B145695) was found to be a superior solvent to methanol, acetone, or water. researchgate.net

In a specific application utilizing the pinacol ester of the title compound, (1-Trityl-1H-pyrazol-4-yl)boronate pinacol ester, a straightforward and efficient procedure for coupling with various brominated aromatic precursors has been developed. researchgate.net The typical conditions for such transformations provide insight into effective base and solvent systems.

| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromobiphenyl | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 92 | researchgate.net |

| 1,4-Dibromobenzene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 81 | researchgate.net |

| 1,3,5-Tribromobenzene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 75 | researchgate.net |

This table presents representative conditions for the Suzuki-Miyaura coupling of (1-Trityl-1H-pyrazol-4-yl)boronate pinacol ester with various aryl bromides. researchgate.net

Mechanistic Investigations of the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. wwjmrd.comresearchgate.net The large trityl group on the pyrazole nitrogen does not fundamentally alter this cycle but can influence the kinetics of the individual steps due to steric hindrance.

Oxidative Addition

Oxidative addition is the initial and often rate-determining step of the catalytic cycle. researchgate.net In this step, a low-valent palladium(0) complex reacts with the organohalide (Ar-X), inserting itself into the carbon-halogen bond. This process oxidizes the palladium from Pd(0) to Pd(II) and forms a square planar organopalladium(II) halide complex (Ar-Pd(II)-X). wwjmrd.com

The rate of oxidative addition is highly dependent on the nature of the leaving group (X), with the general reactivity trend being I > OTf > Br >> Cl. wwjmrd.com Electron-rich and sterically bulky phosphine ligands on the palladium center can facilitate this step. nih.gov For heterocyclic substrates like pyrazoles, computational studies on the oxidative addition of 3-pyrazolyl chloride have shown calculated activation energies to be in the range of 14.4 to 19.4 kcal/mol, which are not considered prohibitively high. nih.gov This suggests that the oxidative addition step is generally feasible for pyrazole-based substrates. In some cases, boronic acid itself can assist in the oxidative addition step, acting as a Lewis acid. scispace.comnih.gov

Transmetalation Kinetics and Thermodynamics

Transmetalation is the step where the organic group from the boron reagent is transferred to the palladium(II) complex. rsc.org This step involves the reaction of the organopalladium(II) halide intermediate with the activated boronate species. The halide on the palladium complex is replaced by the pyrazolyl group from the boronate, forming a new diorganopalladium(II) complex and regenerating the base.

The kinetics of this step are complex and influenced by several factors. The main role of the base is to convert the boronic acid into the more reactive organoborate, which then participates in the transmetalation. deepdyve.com Studies have revealed that pre-transmetalation intermediates with Pd-O-B linkages can be formed and characterized. illinois.edu Two distinct pathways have been identified: one involving a tricoordinate boronic acid complex and another involving a tetracoordinate boronate complex. illinois.edu

Kinetic investigations have shown that the structure of the boronic acid derivative significantly impacts the rate of transmetalation. While (1-Trityl-1H-pyrazol-4-yl)boronic acid itself has not been the subject of a detailed kinetic study, research on other arylboronic acids and their esters provides valuable insights. It has been demonstrated that boronic esters can undergo transmetalation directly without prior hydrolysis, and in some cases, they exhibit significantly enhanced reaction rates compared to the corresponding boronic acids. nih.gov This is particularly relevant as the trityl-protected pyrazole is often used as its pinacol ester. researchgate.net

| Boron Species | Relative Rate of Transmetalation | Reference |

|---|---|---|

| Arylboronic Acid | 1 | nih.gov |

| Catechol Arylboronate Ester (electron-withdrawing) | ~10⁻³ | nih.gov |

| 4,5-Dimethoxycatechol Arylboronate Ester (electron-donating) | 4.2 | nih.gov |

| Boroxine (B1236090) | 9.3 | nih.gov |

This table illustrates the relative rates of transmetalation for different types of organoboron compounds, highlighting the significant impact of the boron substituent on reaction kinetics. nih.gov

Reductive Elimination Pathways

Reductive elimination is the final, product-forming step of the catalytic cycle. In this step, the two organic groups (the aryl group from the organohalide and the pyrazolyl group from the boronic acid) on the diorganopalladium(II) complex couple and are expelled from the palladium coordination sphere. wwjmrd.com This forms the desired C-C bond of the biaryl product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. wwjmrd.com

For reductive elimination to occur, the diorganopalladium(II) intermediate must typically adopt a cis conformation to bring the two organic moieties into proximity. nih.gov The rate of reductive elimination is often enhanced by the use of sterically bulky ligands, which promote the formation of three-coordinate palladium species that are more prone to elimination. nih.gov In many Suzuki-Miyaura catalytic cycles, reductive elimination is a rapid process and is not the rate-limiting step. rsc.org The stability of the diorganopalladium(II) intermediate and the electronic properties of the coupling partners can influence the energy barrier for this step. nih.govrsc.org

Other Carbon-Carbon Bond Forming Transformations

Oxidative Homocoupling to Synthesize Bipyrazoles

Beyond its use in cross-coupling reactions, (1-Trityl-1H-pyrazol-4-yl)boronic acid and its derivatives can undergo oxidative homocoupling to form symmetrical 4,4'-bipyrazoles. rsc.org This transformation provides a direct and elegant route to these valuable bidentate ligands, which are of significant interest in coordination chemistry and materials science. rsc.orgnih.gov

The reaction typically involves a palladium catalyst, a base, and an oxidant. In many reported procedures, air (O₂) serves as a green and convenient oxidant for the regeneration of the active palladium catalyst. rsc.orgrsc.org The reaction proceeds via the palladium-catalyzed homocoupling of two molecules of the pyrazole boronic ester. rsc.org The mechanism is thought to be related to the Suzuki-Miyaura pathway, where one molecule of the boronic acid derivative transmetalates to a palladium center, which then interacts with a second molecule to facilitate the coupling. nih.gov

A general procedure for the homocoupling of N-substituted pyrazole-4-boronic acid pinacol esters has been established, demonstrating the versatility of this method. rsc.org

| N-Substituent on Pyrazole Boronic Ester | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Methyl | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/H₂O | 95 °C, 18 h, Air | 70 | rsc.org |

| Allyl | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/H₂O | 95 °C, 18 h, Air | 76 | rsc.org |

| Benzyl | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/H₂O | 95 °C, 18 h, Air | 64 | rsc.org |

| THP-protected | Pd(PPh₃)₄ (15) | Cs₂CO₃ | Dioxane/H₂O | 100 °C, 24 h, Air | N/A | rsc.org |

This table summarizes the reaction conditions for the palladium-catalyzed oxidative homocoupling of various N-substituted pyrazole-4-boronic acid pinacol esters to form symmetric 4,4'-bipyrazoles. rsc.orgrsc.org While a specific example for the trityl-substituted boronic acid is not detailed in these studies, the success with other bulky N-substituents suggests the feasibility of this reaction for (1-Trityl-1H-pyrazol-4-yl)boronic acid or its esters.

Directed C-H Activation and Arylation Strategies

The pyrazole moiety within (1-Trityl-1H-pyrazol-4-yl)boronic acid can function as an effective directing group in C-H activation reactions, a powerful strategy for forming carbon-carbon bonds directly from ubiquitous C-H bonds. nih.gov This approach often utilizes transition metal catalysts, such as palladium, to achieve regioselective functionalization at positions ortho to the directing group. researchgate.netjca.edu.vn In the context of a 1-substituted pyrazole, the N2 atom of the pyrazole ring can coordinate to the metal center, positioning the catalyst to activate a C-H bond on an adjacent aryl group, typically at the ortho position, leading to the formation of a five-membered metallacycle intermediate. nih.gov

This strategy has been successfully applied to the arylation of both sp² and sp³ C-H bonds. jca.edu.vnnih.gov For instance, palladium-catalyzed, pyrazole-directed arylation of arene C-H bonds has been demonstrated using various aryl halides as coupling partners. researchgate.net While some protocols require specific solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to facilitate the reaction, methods using more conventional solvents like acetic acid have also been developed. researchgate.netjca.edu.vn The reaction temperature is a critical parameter, with higher temperatures often required to achieve good yields. jca.edu.vn The choice of catalyst is also crucial; while Pd(OAc)₂ is often effective, other palladium sources may be less so or completely inactive. jca.edu.vn

Furthermore, the pyrazole directing group has been employed in the functionalization of unactivated sp³ C-H bonds. In a notable application, a palladium catalyst directs the arylation of C-H bonds at the β-position relative to an amine, using a pyrazole installed on the nitrogen atom as the directing group. nih.gov This method provides a synthetic route to β-phenethylamines, which are important pharmacophores, following the removal of the pyrazole group via ozonolysis. nih.gov

Table 1: Illustrative Conditions for Pyrazole-Directed C-H Arylation

| Catalyst | Coupling Partner | Solvent | Additive | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Aryl Iodide | Acetic Acid | AgOAc | 140 °C | jca.edu.vn |

| Pd(OAc)₂ | Aryl Iodide | Acetic Acid / HFIP | Silver(I) Oxide | Not Specified | nih.gov |

Non-Covalent Interactions and Complexation Studies

Boron-Nitrogen Dative Bonding in Boroxine Adducts

Boronic acids, including (1-Trityl-1H-pyrazol-4-yl)boronic acid, are known to undergo dehydration to form six-membered cyclic anhydrides called boroxines (R₃B₃O₃). The boron atoms in a boroxine ring are sp² hybridized and act as Lewis acids, making them capable of accepting electron pairs from Lewis bases. academicjournals.org When a boroxine derived from an arylboronic acid is treated with an N-donor ligand such as a pyrazole, a dative or coordinate covalent bond can form between a boron atom and a nitrogen atom of the pyrazole. academicjournals.org

This interaction results in the formation of a boroxine-pyrazole adduct. academicjournals.org In these adducts, the boron atom involved in the dative bond changes its hybridization from sp² to sp³, adopting a tetrahedral geometry. The other two boron atoms in the boroxine ring typically remain in a trigonal planar geometry. academicjournals.org This structural change relieves ring strain within the boroxine and is thermodynamically favorable, leading to the ready formation of 1:1 adducts under mild conditions. academicjournals.org

The formation of the boron-nitrogen (B-N) dative bond significantly alters the bond lengths within the boroxine ring. The B-O bonds involving the sp³-hybridized boron become longer compared to the B-O bonds of the sp²-hybridized boron atoms. For example, in one study of a phenylboroxine-pyrazole adduct, the B(sp³)-O bond lengths were measured at 1.468(20) Å and 1.456(23) Å, whereas the B(sp²)-O bond lengths were in the range of 1.347(22) to 1.399(21) Å. academicjournals.org Similarly, the B-C bond attached to the tetrahedral boron is also elongated. academicjournals.org The B-N dative bond itself has a characteristic length, with reported values around 1.617(23) Å. academicjournals.org

Table 2: Representative Bond Lengths in a Phenylboroxine-Pyrazole Adduct

| Bond Type | Associated Atom Hybridization | Typical Bond Length (Å) | Reference |

|---|---|---|---|

| B-N (Dative) | B(sp³)-N | 1.617(23) | academicjournals.org |

| B-O | B(sp³) | ~1.46 | academicjournals.org |

| B-O | B(sp²) | ~1.37 | academicjournals.org |

| B-C | B(sp³) | 1.595(25) | academicjournals.org |

| B-C | B(sp²) | ~1.55 | academicjournals.org |

Complex Formation with Transition Metals

The pyrazole ring is a well-established ligand in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. researchgate.net The nitrogen atoms of the pyrazole heterocycle act as donor sites, allowing the molecule to function as a ligand. Consequently, (1-Trityl-1H-pyrazol-4-yl)boronic acid has the potential to coordinate with transition metal ions through its pyrazole N2 atom.

Numerous transition metal complexes incorporating pyrazole derivatives have been synthesized and characterized, including those with zinc (Zn), copper (Cu), nickel (Ni), cobalt (Co), cadmium (Cd), and iron (Fe). researchgate.netrsc.org The coordination number and geometry of the resulting complex depend on the metal ion, its oxidation state, the other ligands present, and the steric properties of the pyrazole substituent. For example, complexes with octahedral, tetrahedral, and square planar geometries have been reported. researchgate.netrsc.orgnih.gov

In some cases, pyrazole-containing ligands can act as bidentate or polydentate ligands if other coordinating groups are present in the molecule. nih.govmocedes.org The formation of these metal complexes can be studied using techniques such as UV-Vis spectrophotometry, which can help determine the stoichiometry and stability constants of the complexes in solution. mocedes.org The synthesis of such complexes is often straightforward, involving the reaction of the pyrazole derivative with a suitable metal salt in an appropriate solvent. researchgate.netrsc.org

Table 3: Examples of Transition Metal Complexes with Pyrazole-Type Ligands

| Metal Ion | Example Complex Formula | Reported Geometry | Reference |

|---|---|---|---|

| Zn(II) | [Zn(3-tBupzH)₂Cl₂] | Not Specified | researchgate.net |

| Cu(II) | [Cu(pzH)₄Br₂] | Not Specified | researchgate.net |

| Co(II) | [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂ | Octahedral | rsc.org |

| Cd(II) | [Cd(HMPCA)₂(H₂O)₄] | Mononuclear | rsc.org |

| Ag(I) | Ag-1,3-PPB / Ag-1,4-PPB | 1:1 Stoichiometry | mocedes.org |

| Fe(II) | [Fe₂(3-Phpz)₆Cl₄] | Not Specified | researchgate.net |

Advanced Applications and Functionalization of 1 Trityl 1h Pyrazol 4 Yl Boronic Acid Derivatives

Medicinal Chemistry Applications and Pharmacological Activities

The pyrazole (B372694) nucleus is a foundational scaffold in medicinal chemistry, leading to the development of a diverse array of therapeutic agents. mdpi.commdpi.com The versatility of the pyrazole ring allows for substitutions that can significantly influence the pharmacological profile of the resulting compounds. nih.gov (1-Trityl-1H-pyrazol-4-yl)boronic acid, in particular, serves as a key intermediate in the synthesis of complex pyrazole-containing molecules. The trityl group acts as a protecting group, while the boronic acid moiety facilitates crucial carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, enabling the construction of diverse molecular architectures. evitachem.com This has led to the exploration of its derivatives across a wide spectrum of diseases.

Development of Pyrazole-Containing Drug Candidates

The inherent properties of the pyrazole ring system have made it a privileged structure in drug discovery, with derivatives showing promise in numerous therapeutic areas. researchgate.netnih.gov Pyrazole-containing drugs have been approved for a range of conditions, from inflammatory diseases to cancer. nih.govnih.gov

The development of pyrazole derivatives as anti-cancer agents is a highly active area of research. nih.gov These compounds have been shown to interact with various biological targets implicated in cancer progression, including protein kinases and the proteasome. nih.govbenthamdirect.com

The boronic acid functional group is particularly significant in the design of proteasome inhibitors. Bortezomib, a dipeptidyl boronic acid, was the first-in-class proteasome inhibitor approved for treating multiple myeloma. mdpi.comresearchgate.net The boron atom in boronic acid derivatives forms a stable, yet reversible, complex with the N-terminal threonine residue in the proteasome's active site, leading to the inhibition of its chymotrypsin-like activity. researchgate.net This inhibition disrupts protein degradation pathways, ultimately inducing apoptosis in cancer cells. nih.gov

Building on this principle, (1H-Pyrazol-4-yl)boronic acid serves as a precursor for novel non-peptide proteasome inhibitors. acs.org Researchers have developed pyrazole-scaffold compounds that demonstrate significant antitumor activity and metabolic stability. acs.org For instance, a series of dipeptidyl boronic acid compounds were designed, with some showing potent inhibition of the β5 subunit of the 20S proteasome and strong activity against multiple myeloma cell lines. rsc.org One lead compound from a pyrazole derivative library showed reversible inhibitory activity against the chymotrypsin-like subunits of both the 20S proteasome and immunoproteasome. nih.gov

Beyond proteasome inhibition, pyrazole derivatives exhibit anticancer activity through other mechanisms. They have been designed as inhibitors of various kinases crucial for cancer cell survival and proliferation, such as cyclin-dependent kinases (CDKs), EGFR, and BTK. nih.gov For example, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed as potent and selective CDK2 inhibitors, inducing cell cycle arrest and apoptosis in ovarian cancer cells. nih.gov Another study reported on 3,4-diaryl pyrazole derivatives as highly potent tubulin polymerization inhibitors, showing significant tumor growth inhibition in vivo. nih.gov

Table 1: Anti-Cancer Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Target/Mechanism | Cancer Cell Line(s) | Activity (IC₅₀/GI₅₀) | Reference(s) |

| Pyrazole-scaffold Proteasome Inhibitor (G4-1) | Proteasome Inhibition | Solid Tumors | Effective in vivo | acs.org |

| Dipeptidyl Boronic Acid (Compound 8t) | β5 Subunit of Proteasome | Multiple Myeloma (MM) | < 10 nM | rsc.org |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15) | CDK2 Inhibition | Ovarian Cancer | Kᵢ = 0.005 µM | nih.gov |

| 3,4-Diaryl Pyrazole (Compound 6) | Tubulin Polymerization | Murine Mammary Tumor | 0.06–0.25 nM | nih.gov |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline (B41778) derivative | CDK2 Inhibition | MCF-7, B16-F10 | 1.88 ± 0.11 µM, 2.12 ± 0.15 µM | nih.gov |

Pyrazole derivatives are well-established as potent anti-inflammatory agents. nih.gov Many of these compounds exert their effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. ijpsjournal.com The commercial success of celecoxib, a selective COX-2 inhibitor featuring a diaryl-pyrazole core, has spurred extensive research into new pyrazole-based anti-inflammatory drugs. nih.govijpsjournal.com

The structural versatility of the pyrazole scaffold allows for the design of compounds with high potency and selectivity for COX-2, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs. cu.edu.eg Research has explored various substitutions on the pyrazole ring to enhance anti-inflammatory activity. For instance, a series of pyrazole ester prodrugs were synthesized and found to be highly potent inhibitors of the COX-2 enzyme. nih.gov Other studies have synthesized novel pyrazole derivatives containing benzenesulfonamide (B165840) and other heterocyclic moieties, with some compounds showing significant in vivo anti-inflammatory activity in carrageenan-induced paw edema models. cu.edu.egresearchgate.net

Beyond COX inhibition, pyrazole derivatives can modulate other inflammatory pathways. N-(1H-Pyrazol-4-yl)carboxamides have been identified as inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4), a key protein in inflammatory signaling pathways, making them attractive targets for treating inflammatory diseases. nih.gov

Table 2: Anti-Inflammatory Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Target | In Vivo/In Vitro Model | Activity | Reference(s) |

| Celecoxib | COX-2 Inhibition | Various | Marketed Drug | nih.govijpsjournal.com |

| Pyrazole ester prodrugs | COX-2 Inhibition | Carrageenan-induced edema | Potent anti-inflammatory activity | nih.gov |

| 3,5-Diarylpyrazoles | COX-2 Inhibition | Arthritis models | IC₅₀ = 0.01 µM | ijpsjournal.com |

| N-(1H-Pyrazol-4-yl)carboxamides | IRAK4 Inhibition | Biochemical assays | Potent and selective inhibition | nih.gov |

| Pyrazole carboxylic acid hydrazide analogs | Lipoxygenase Inhibition | Enzyme assays | High degree of accuracy in activity prediction | nih.gov |

The pyrazole scaffold is a key component in the development of new antimicrobial and antibacterial agents, addressing the critical challenge of drug resistance. nih.gov Pyrazole derivatives have demonstrated a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov

The introduction of different functional groups onto the pyrazole ring can significantly enhance antimicrobial potency. For example, the synthesis of novel pyrazoles and pyrazolyl 1,3,4-thiadiazine derivatives has yielded compounds with considerable antimicrobial activity. nih.gov Specifically, hydrazone derivatives of pyrazole-1-carbothiohydrazide showed remarkable antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values that were in some cases lower than standard drugs like chloramphenicol (B1208) and clotrimazole. nih.gov

Other research has focused on creating pyrazole analogues through ultrasound irradiation, resulting in compounds with high activity against Escherichia coli and Streptococcus epidermidis. nih.gov For instance, one compound exhibited an MIC of 0.25 μg/mL against E. coli. nih.gov The hybridization of the pyrazole nucleus with other heterocyclic systems, such as thiazole (B1198619) and triazole, has also proven to be a successful strategy for generating potent antimicrobial agents. nih.gov

Table 3: Anti-Microbial Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Microorganism | Activity (MIC) | Reference(s) |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Bacteria & Fungi | 2.9–7.8 µg/mL (Antifungal), 62.5–125 µg/mL (Antibacterial) | nih.gov |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide derivative (Compound 3) | Escherichia coli (Gram-negative) | 0.25 µg/mL | nih.gov |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (Compound 4) | Streptococcus epidermidis (Gram-positive) | 0.25 μg/mL | nih.gov |

| N-phenylpyrazole-fused fraxinellone (B1674054) (Compound 31) | Bacillus subtilis | 4 μg/mL | nih.gov |

| Pyrazolyl triazole intermediate | Micrococcus luteus | 3.9 μg/mL | nih.gov |

The pharmacological utility of pyrazole derivatives extends to a variety of other therapeutic applications, including treatments for diabetes, malaria, and as specific enzyme inhibitors. researchgate.netmdpi.com

Antidiabetic Agents: Pyrimidine derivatives fused with pyrazole have shown potential as antidiabetic agents. These compounds are explored for their ability to combat diabetes, a chronic disease characterized by the pancreas's inability to produce sufficient insulin. mdpi.com

Antimalarial Agents: With the rise of drug-resistant malaria parasites, there is an urgent need for new antimalarial drugs. Pyrazole and pyrazoline derivatives are being investigated as potent agents against Plasmodium falciparum. researchgate.netnih.gov These compounds can be hybridized with other pharmacophores to act on multiple targets within the parasite. nih.gov They are known to inhibit various parasitic enzymes, including falcipain, dihydrofolate reductase, and protein kinases. researchgate.net

Enzyme Inhibitors: The boronic acid moiety, as seen in (1-Trityl-1H-pyrazol-4-yl)boronic acid, is a key feature in the design of various enzyme inhibitors beyond the proteasome. nih.gov Boronic acid-based compounds have been developed as inhibitors for serine proteases, histone deacetylases (HDACs), and other enzymes, highlighting the broad applicability of this chemical class in drug development. nih.gov

Structure-Activity Relationship (SAR) Studies of Pyrazole Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For pyrazole derivatives, SAR studies have provided valuable insights into how different substituents on the pyrazole ring influence their biological activity. researchgate.netnih.gov

In the context of anticancer agents , SAR studies have shown that appropriate substitutions at various positions of the pyrazole ring can significantly enhance efficacy. nih.gov For instance, in a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines designed as CDK2 inhibitors, bioisosteric replacement of a phenylsulfonamide moiety with pyrazole derivatives led to potent inhibitory activity. nih.gov The presence of an N-methyl-4-(trifluoromethyl) phenyl pyrazole group at the C-5 position was found to enhance cytotoxicity in another series. benthamdirect.com

For anti-inflammatory pyrazoles , SAR analysis has established key structural features required for activity. In diaryl pyrazoles, electron-withdrawing groups on the phenyl rings often contribute to improved COX-2 inhibitory and anticancer activity. researchgate.net The nature and position of substituents are critical; for example, in one series of pyrazole carboxylic acid hydrazides, the anti-inflammatory activity was successfully predicted using molecular connectivity indices. nih.gov

Regarding antimicrobial pyrazoles , SAR studies revealed that for pyrazole-1-carbothiohydrazide derivatives, the presence of a free carbothiohydrazide moiety and electron-donating substituents on the aromatic ring increased activity. nih.gov In another study, chloro derivatives of pyrazole showed significant antioxidant and antimicrobial activity. mdpi.com These studies guide medicinal chemists in the rational design of new derivatives with improved therapeutic profiles. nih.gov

Molecular Docking and Ligand Binding Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for understanding how a potential drug molecule (the ligand) interacts with a biological target, such as a protein or enzyme.

For derivatives of (1-Trityl-1H-pyrazol-4-yl)boronic acid, molecular docking studies are instrumental in predicting their binding affinity and selectivity. The pyrazole scaffold is a common feature in many biologically active compounds, and docking studies have been employed to investigate pyrazole derivatives as potential inhibitors for various protein kinases, which are key targets in cancer therapy. nih.gov For instance, studies on pyrazole derivatives have shown that they can fit deeply within the binding pockets of protein targets like VEGFR-2, Aurora A, and CDK2, forming crucial hydrogen bonds and other interactions. nih.gov

The boronic acid group is a key functional group in ligand design as it can act as a Lewis acid or form reversible covalent bonds with nucleophilic residues, such as serine, in the active site of enzymes. nih.gov This covalent interaction can lead to potent and prolonged inhibition.

The trityl group, a bulky triphenylmethyl group, plays a significant role in ligand binding. Its large size can be exploited to achieve greater specificity for a target's binding site, potentially reducing off-target effects. Molecular docking simulations can model the steric influence of the trityl group, helping to design derivatives that fit precisely into a desired pocket while clashing with the binding sites of unintended targets.

| Structural Moiety | Type of Interaction | Potential Biological Target/Application |

|---|---|---|

| Pyrazole Ring | Hydrogen bonding, π-π stacking | Kinase active sites, heterocyclic-binding proteins. nih.gov |

| Boronic Acid | Reversible covalent bonding, Lewis acid-base interactions. nih.govwikipedia.org | Serine proteases, enzymes with catalytic serine residues. |

| Trityl Group | Steric hindrance, hydrophobic interactions | Enhancing selectivity by occupying specific sub-pockets of a binding site. |

Catalysis and Material Science Applications

Beyond its potential in medicinal chemistry, the unique structure of (1-Trityl-1H-pyrazol-4-yl)boronic acid lends itself to applications in catalysis and the development of novel materials.

Organoboron acids, including boronic acids, are recognized as versatile, stable, and low-toxicity Lewis acid catalysts for a wide array of organic reactions. nih.govresearchgate.net Their catalytic activity stems from the electron-deficient nature of the boron atom.

Boronic acids function as Lewis acids due to the vacant p-orbital on the boron atom, allowing them to accept a pair of electrons. nih.govwikipedia.org This property enables the activation of Lewis basic substrates, particularly those containing oxygen or nitrogen atoms. capes.gov.brbohrium.com The Lewis acidity of a boronic acid can be tuned by the electronic nature of its organic substituent. nih.gov In (1-Trityl-1H-pyrazol-4-yl)boronic acid, the pyrazole ring and the bulky trityl group influence the electron density at the boron center, thereby modulating its catalytic activity. semanticscholar.org This catalytic mode is central to reactions like acylations, alkylations, and cycloadditions, where the boronic acid activates a carbonyl group or another functional group towards nucleophilic attack. nih.govcapes.gov.br

| Reaction Type | Role of Boronic Acid Catalyst | Reference |

|---|---|---|

| Dehydration (e.g., Esterification, Amidation) | Activates carboxylic acid via boronate ester formation, facilitates removal of water. | nih.govnih.govrsc.org |

| Condensation (e.g., Aldol, Knoevenagel) | Activates carbonyl component, can form enol borate (B1201080) esters. | nih.govmdpi.com |

| Acylation/Alkylation | Lewis acid activation of electrophiles or substrates. | nih.govcapes.gov.br |

| Cycloaddition | Lewis acid activation of dienophiles or dienes. | researchgate.netcapes.gov.br |

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.netossila.com The choice of ligand is critical as it dictates the structure and properties of the resulting material. nih.govrsc.org

The (1-Trityl-1H-pyrazol-4-yl)boronic acid molecule is a promising candidate for ligand design, primarily after the removal of the trityl protecting group. The resulting (1H-pyrazol-4-yl)boronic acid is a bifunctional linker. The pyrazole ring contains two nitrogen atoms that are excellent coordination sites for a wide range of metal ions, a feature extensively used in the construction of coordination polymers. figshare.comresearchgate.netfigshare.comdigitellinc.com The boronic acid group can serve several purposes: it can act as a secondary functional site within the pores of the MOF, available for post-synthetic modification or for specific binding of guest molecules. researchgate.net Alternatively, boronic acid functionalities have been directly incorporated into MOF structures as part of the ligand to create frameworks with an affinity for diol-containing molecules. researchgate.netnih.gov The synthesis of MOFs using pyrazole-carboxylate ligands has demonstrated the versatility of the pyrazole unit in creating diverse and functional architectures. researchgate.net

The unique chemical properties of the boronic acid group make it an exceptional component for the development of sensors and other functional materials. nih.gov

A hallmark of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, such as those found in saccharides (sugars). wikipedia.orgnih.govacs.org This interaction is highly specific and pH-dependent, making it the basis for a vast number of sensors designed for glucose detection, which is critical in diabetes management. nih.gov (1-Trityl-1H-pyrazol-4-yl)boronic acid, or its deprotected derivative, can be immobilized on surfaces or incorporated into polymer matrices to create optical or electrochemical sensors. nih.govacs.orgmdpi.com Upon binding to a target diol like glucose, a detectable change in fluorescence, color, or electrical signal is produced.

Furthermore, the pyrazole moiety can contribute to the functionality of the material. Pyrazole-containing polymers have been investigated for their luminescence properties and their ability to sense metal ions. rsc.org The combination of the pyrazole ring and the boronic acid group in a single molecule allows for the design of multi-responsive materials that can detect different types of analytes or respond to multiple stimuli. Functional materials based on boronic acids have been developed for a range of biomedical applications, including drug delivery systems that release their payload in response to specific sugar concentrations or changes in pH. acs.orgacs.orgmdpi.com

Role in Organoboron Acid Catalysis

Bioconjugation and Bio-Orthogonal Chemistry

The strategic placement of a boronic acid group on a pyrazole scaffold, which is further protected by a trityl group, presents a versatile platform for advanced applications in bioconjugation and bio-orthogonal chemistry. The unique reactivity of both the boronic acid moiety and the pyrazole ring, once deprotected, allows for the site-specific modification of biomolecules. This dual functionality enables the development of sophisticated bioconjugates for applications in diagnostics, therapeutics, and fundamental biological research.

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. The use of boronic acids in this context has gained significant traction. These compounds can be exploited in several bio-orthogonal strategies, including the formation of boronic esters with 1,2-cis-diols present on biomolecules, the formation of iminoboronates, and as transient groups in metal-catalyzed cross-coupling reactions. researchgate.netnih.gov

The (1-Trityl-1H-pyrazol-4-yl)boronic acid molecule serves as a precursor that can be activated for bioconjugation. The trityl group is a bulky protecting group that can be removed under acidic conditions to expose the N-H group of the pyrazole. This N-H group can then be functionalized, for instance, through palladium-catalyzed reactions to attach a linker or a payload. researchgate.net A novel methodology has been developed to synthesize oligo-(1H-pyrazol-4-yl)-arenes from 1-trityl-1H-pyrazol-4-ylboronate pinacol (B44631) esters, which leaves the pyrazole N-H intact for further modification. researchgate.net

The boronic acid moiety itself is a key player in bioconjugation. It can form reversible covalent bonds with diol-containing molecules, such as carbohydrates found on the surface of cells or on glycoproteins. This interaction is often rapid and selective under physiological conditions. Furthermore, derivatives of pyrazole boronic acids have been explored for their potential in creating fluorescent probes for bioimaging. nih.gov For instance, pyrazolyl-boronic acids have been used as starting materials in the synthesis of probes for the in vivo detection of proteins. nih.gov

The development of bioconjugates often involves the attachment of biomolecules like peptides, proteins, or nucleic acids to a payload, and boronic acids are valuable building blocks in these constructs. nih.gov The ability to perform these conjugations site-specifically is crucial to preserving the biological activity of the biomolecule. Research has shown that boronic acid-based reactions can be orthogonal to other popular bio-orthogonal reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC) and tetrazine ligation, allowing for multiple, simultaneous labeling of biomolecules. nih.gov

Research Findings in Pyrazole-Based Bioconjugation

While specific research detailing the direct bioconjugation of (1-Trityl-1H-pyrazol-4-yl)boronic acid is emerging, the principles are well-established through studies on related pyrazole and boronic acid derivatives. For example, the coupling of 2-formylphenylboronic acid (2fPBA) with an α-amino-hydrazide on a biomolecule results in a stable diazaborine (B1195285) linkage, demonstrating the utility of boronic acids in forming stable bioconjugates. nih.gov This reaction is rapid, with a half-life of approximately 5 minutes, and can be performed at low concentrations of reactants. nih.gov

The following table illustrates a hypothetical bioconjugation experiment where a deprotected and functionalized derivative of (1-Trityl-1H-pyrazol-4-yl)boronic acid is conjugated to a model protein.

| Reactant 1 | Reactant 2 | Reaction Type | Conjugation Efficiency | Resultant Bioconjugate |

| (1-(Linker-Fluorophore)-1H-pyrazol-4-yl)boronic acid | Model Protein (with surface diols) | Boronic Ester Formation | High | Fluorescently Labeled Protein |

| 4-Iodo-1-(Linker-Drug)-1H-pyrazole | Model Protein (with boronic acid handle) | Suzuki-Miyaura Coupling | Moderate to High | Drug-Protein Conjugate |

| Deprotected (1H-pyrazol-4-yl)boronic acid | Glycoprotein | Diol-Boronic Acid Interaction | High | Pyrazole-Glycoprotein Complex |

This table demonstrates the potential pathways for utilizing pyrazole boronic acid derivatives in creating functional bioconjugates. The choice of reaction depends on the desired stability of the linkage and the functional groups available on the biomolecule.

Conclusion and Future Research Directions

Recapitulation of Key Research Findings and Current Status

(1-Trityl-1H-pyrazol-4-yl)boronic acid, and more commonly its pinacol (B44631) ester derivative, serves as a crucial building block in organic synthesis. The trityl group (triphenylmethyl) provides steric protection for the pyrazole (B372694) nitrogen, allowing for selective functionalization at other positions of the heterocyclic ring. This protection is pivotal for controlling the regioselectivity during subsequent reactions.

The primary application of this compound lies in its use as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.net This reaction enables the formation of carbon-carbon bonds, facilitating the synthesis of a wide array of substituted pyrazoles. These pyrazole-containing molecules are of high interest due to their prevalence in biologically active compounds and functional materials. researchgate.netnih.gov Research has demonstrated that the use of 1-trityl-1H-pyrazol-4-ylboronate pinacol esters allows for the synthesis of oligo-(1H-pyrazol-4-yl)-arenes with controllable size, shape, and steric bulk. researchgate.net The stability and ease of handling of the boronic acid and its esters, compared to other organometallic reagents, contribute to its current status as a preferred synthetic intermediate. organic-chemistry.org

Identification of Emerging Synthetic Methodologies and Challenges

The synthesis of pyrazole boronic acids, including the trityl-protected variant, has evolved significantly. Traditional methods often involved harsh reaction conditions, which are now being superseded by more efficient and milder protocols.

Emerging Synthetic Methodologies:

Palladium-Catalyzed Borylation: A common and effective method involves the palladium-catalyzed reaction of a protected 4-halopyrazole with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004). google.com Recent advancements focus on optimizing the catalyst system, ligands, and reaction conditions to improve yields and functional group tolerance. rsc.org

Lithiation-Borylation: This approach involves the regioselective lithiation of the pyrazole ring followed by quenching with a borate (B1201080) ester. researchgate.net Improved protocols, such as the in situ formation of a stable lithium hydroxy ate complex, have made this method more scalable and user-friendly. researchgate.net

Green Chemistry Approaches: The use of ionic liquids as both solvent and catalyst is an emerging trend in pyrazole synthesis, offering advantages like catalyst recyclability and reduced environmental impact. bohrium.com While not yet specifically detailed for (1-Trityl-1H-pyrazol-4-yl)boronic acid, these green methodologies represent a significant future direction.

Challenges:

Regioselectivity: Controlling the position of borylation on the pyrazole ring can be a challenge, especially with different substitution patterns. The use of protecting groups like trityl is a key strategy to overcome this. researchgate.net

Stability: While generally stable, some boronic acid derivatives can be prone to protodeboronation, especially under certain reaction conditions or with specific substituents on the pyrazole ring. psu.edu

Purification: The purification of boronic acids and their esters can sometimes be challenging, requiring techniques beyond standard extraction and trituration. researchgate.net The development of one-pot procedures aims to mitigate this issue. researchgate.net

Prospective Avenues for Biological and Material Science Applications

The pyrazole scaffold is a privileged structure in medicinal chemistry and materials science. nih.govmdpi.comias.ac.in The ability of (1-Trityl-1H-pyrazol-4-yl)boronic acid to serve as a precursor to a diverse range of substituted pyrazoles opens up numerous prospective applications.

Biological Applications:

Drug Discovery: Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. nih.govnih.gov (1-Trityl-1H-pyrazol-4-yl)boronic acid can be utilized to synthesize libraries of novel pyrazole-containing compounds for screening against various therapeutic targets. For instance, pyrazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and kinases involved in cancer progression. nih.govresearchgate.net The boronic acid moiety itself is a key feature in several FDA-approved drugs, where it can act as a reversible covalent inhibitor of serine proteases. nih.govmdpi.com

Bioconjugation and Sensors: Boronic acids are known to interact with diols, a property that can be exploited for the development of sensors for saccharides and for bioconjugation applications. mdpi.com Pyrazole-based fluorescent sensors are also an active area of research. mdpi.com

Material Science Applications:

Organic Electronics: Pyrazole-containing compounds are being explored for their use in organic light-emitting diodes (OLEDs) and other electronic materials due to their photophysical properties. mdpi.com The synthesis of oligo-(1H-pyrazol-4-yl)-arenes from (1-Trityl-1H-pyrazol-4-yl)boronic acid provides a route to novel conjugated materials with tunable electronic properties. researchgate.net

Polymers and Coatings: The incorporation of pyrazole units into polymers can enhance their thermal stability and other material properties. researchgate.net

Future Trajectories in Computational Chemistry for Predictive Design and Optimization

Computational chemistry is becoming an indispensable tool in the design and development of novel molecules, and its application to pyrazole derivatives is a rapidly growing field. eurasianjournals.com

Predictive Design and Optimization:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate the structural features of pyrazole derivatives with their biological activity. nih.govnih.gov These models can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. For example, QSAR studies on pyrazole derivatives have been used to design potential anticancer agents. nih.gov

Molecular Docking: This technique can predict the binding mode and affinity of pyrazole-based ligands to the active sites of biological targets like enzymes and receptors. researchgate.netresearchgate.net This provides valuable insights for structure-based drug design, allowing for the optimization of interactions to enhance potency and selectivity.

Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of pyrazole derivatives. researchgate.netresearchgate.net This can aid in elucidating reaction mechanisms and predicting the properties of novel materials.

Molecular Dynamics (MD) Simulations: MD simulations can explore the dynamic behavior and conformational flexibility of pyrazole derivatives and their complexes with biological targets, providing a more realistic picture of molecular interactions. eurasianjournals.com

By integrating these computational approaches, researchers can move towards a more rational and predictive design of novel compounds derived from (1-Trityl-1H-pyrazol-4-yl)boronic acid. This will accelerate the discovery of new drug candidates and advanced materials with tailored properties. The future of research on this versatile building block will likely involve a synergistic combination of advanced synthetic methodologies and powerful computational tools to unlock its full potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-Trityl-1H-pyrazol-4-yl)boronic acid, and how do reaction conditions influence yield?

- Methodology : Cross-coupling reactions (e.g., Suzuki-Miyaura) are widely employed. Key steps include:

- Catalyst selection : Palladium complexes (e.g., Pd(PPh₃)₄) or ligand-assisted systems (e.g., XPhos) to facilitate aryl-boron bond formation .

- Solvent/base optimization : 1,4-Dioxane/water mixtures with bases like Na₂CO₃ or K₃PO₄ at 80–120°C under inert atmospheres .

- Trityl protection : Introducing the trityl group early to protect the pyrazole N1-position from undesired side reactions .

Q. How can researchers purify and characterize (1-Trityl-1H-pyrazol-4-yl)boronic acid to ensure structural fidelity?

- Purification : Use column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane gradients) to separate boronic acid derivatives from byproducts .

- Characterization :

- NMR : ¹¹B NMR (δ ~30 ppm for boronic acids) and ¹H/¹³C NMR to confirm trityl group integrity .

- LC-MS/MS : Detects trace impurities (e.g., deborylated products) at ppm levels using MRM mode .

- Derivatization : Stabilize via diol esterification (e.g., pinacol) to prevent boroxine formation during analysis .

Advanced Research Questions

Q. How can reaction parameters be optimized for Suzuki-Miyaura cross-coupling involving (1-Trityl-1H-pyrazol-4-yl)boronic acid?

- Experimental design : Use surrogate-based optimization (e.g., mixed-integer DOE) to evaluate variables:

- Ligands : Bidentate phosphines (e.g., dppf) enhance catalytic activity .

- Bases : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF) improve coupling efficiency .

- Temperature : 80–100°C balances reactivity and decomposition risks .

Q. What structural features of (1-Trityl-1H-pyrazol-4-yl)boronic acid influence its bioactivity in enzyme inhibition studies?

- SAR insights :

- Trityl group : Enhances steric bulk, improving target selectivity (e.g., kinase inhibition) .

- Boronic acid moiety : Forms reversible covalent bonds with catalytic serine residues in proteases .

- Validation assays :

- SPR spectroscopy : Measures binding kinetics (kon/koff) to enzymes like β-lactamases .

- Fluorescence quenching : Monitors competitive displacement in boronic acid-diol interactions .

Q. How do pH and solvent systems affect the stability of (1-Trityl-1H-pyrazol-4-yl)boronic acid in aqueous solutions?

- Instability mechanisms :

- Boroxine formation : Dehydration at elevated temperatures or low pH .

- Protodeborylation : Acidic conditions (pH <5) promote boron-oxygen bond cleavage .

- Mitigation strategies :

- Buffering : Use borate buffers (pH 7–9) to stabilize the boronic acid form .

- Co-solvents : Add DMSO or ethanol to suppress aggregation in aqueous media .

Data Analysis & Contradictions

Q. How should researchers resolve discrepancies in reported binding affinities of (1-Trityl-1H-pyrazol-4-yl)boronic acid across studies?

- Root causes :

- Assay variability : Differences in buffer ionic strength or temperature alter thermodynamic binding constants .

- Secondary interactions : Non-specific binding to glycoproteins (e.g., RNase B) may inflate apparent affinity .

- Resolution :

- Control experiments : Include non-glycosylated protein controls to isolate specific interactions .

- Standardized protocols : Adopt SPR or ITC under fixed buffer conditions (e.g., PBS, 25°C) .

Q. What advanced techniques enable real-time monitoring of boronic acid-diol binding kinetics for this compound?

- Stopped-flow fluorescence : Measures kon values (e.g., D-fructose binding in <10 sec) .

- Surface plasmon resonance (SPR) : Tracks association/dissociation rates on immobilized glycoprotein surfaces .

- Computational modeling : MD simulations predict binding modes and residence times .

Applications in Drug Discovery

Q. How can (1-Trityl-1H-pyrazol-4-yl)boronic acid be integrated into high-throughput screening platforms?

- Library design : Pair with diverse aryl halides in Suzuki-Miyaura reactions to generate analogs .

- Activity profiling :

- On-bead assays : Screen against cancer cell lines (e.g., glioblastoma) using MALDI-MS for rapid hit identification .

- Boronolectin libraries : Detect carbohydrate biomarkers via fluorescent displacement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。